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Compound of Interest

Compound Name:
4-Hydroxy-8-methoxyquinolin-

2(1H)-one

Cat. No.: B189105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxyquinolin-2(1H)-one, with the chemical formula C₁₀H₉NO₃ and CAS

number 7224-68-2, is a heterocyclic organic compound.[1][2] Quinolinone derivatives are of

significant interest in medicinal chemistry and drug development due to their diverse biological

activities, which include antimicrobial, antifungal, and antioxidant properties.[1] This technical

guide provides a comprehensive overview of the methodologies and data interpretation

involved in the structural elucidation of this compound, serving as a valuable resource for

researchers in the field. The structural confirmation of 4-Hydroxy-8-methoxyquinolin-2(1H)-
one is paramount for its application in pharmaceutical research and development.

Molecular Structure and Properties
The fundamental structure of the target compound consists of a quinolinone core,

characterized by a fused bicyclic system of a benzene ring and a pyridinone ring. The

substituents include a hydroxyl group at the 4-position, a methoxy group at the 8-position, and

a ketone group at the 2-position of the quinoline ring. The presence of these functional groups

dictates the compound's chemical reactivity and its potential biological interactions.

Key Molecular Properties:
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Molecular Formula: C₁₀H₉NO₃

Molecular Weight: 191.18 g/mol [2]

Appearance: Typically a light yellow to orange solid[2]

Spectroscopic Data for Structure Confirmation
The definitive identification of 4-Hydroxy-8-methoxyquinolin-2(1H)-one relies on a

combination of modern spectroscopic techniques. While publicly available raw spectral data is

limited, the following sections outline the expected data and their interpretation based on the

known structure and data from analogous compounds. Chemical suppliers confirm that the

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the expected

structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 singlet 1H N-H (amide)

~9.0 - 10.0 singlet 1H O-H (hydroxyl)

~7.0 - 7.8 multiplet 3H Aromatic C-H

~5.9 - 6.2 singlet 1H C₃-H

~3.9 singlet 3H O-CH₃ (methoxy)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Hydroxy-8-methoxyquinolin-2(1H)-one
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Chemical Shift (δ) ppm Assignment

~160 - 165 C=O (amide)

~140 - 150 C₄-OH

~145 - 155 C₈-OCH₃

~110 - 140 Aromatic C

~100 - 105 C₃

~56 O-CH₃ (methoxy)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 3: Predicted Mass Spectrometry Data for 4-Hydroxy-8-methoxyquinolin-2(1H)-one

m/z Value Interpretation

191.0582
[M]⁺, Molecular ion peak (calculated for

C₁₀H₉NO₃)

176 [M - CH₃]⁺, Loss of a methyl radical

163 [M - CO]⁺, Loss of carbon monoxide

148 [M - CO - CH₃]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Frequencies for 4-Hydroxy-8-methoxyquinolin-
2(1H)-one
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200 - 3400 Broad O-H stretch (hydroxyl)

3100 - 3300 Medium N-H stretch (amide)

~3050 Weak Aromatic C-H stretch

~2950, ~2850 Weak Aliphatic C-H stretch (methoxy)

~1650 Strong C=O stretch (amide)

~1600, ~1480 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

necessary for the structure elucidation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one.

Synthesis
A potential synthetic route for 4-Hydroxy-8-methoxyquinolin-2(1H)-one can be adapted from

the synthesis of its 3-ethyl derivative.[3] The general approach involves the thermal

condensation of an appropriately substituted aniline with a malonic acid derivative.

Protocol for the Synthesis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one (Hypothetical):

A mixture of 2-amino-3-methoxyaniline and diethyl malonate is heated at a high temperature

(e.g., 200-250 °C) for several hours.

The reaction mixture is cooled and the resulting solid is collected.

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or

acetic acid) to yield pure 4-Hydroxy-8-methoxyquinolin-2(1H)-one.

Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field

spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform

(CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to

determine the exact mass of the molecular ion.

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.

Structure Elucidation Workflow
The logical process for elucidating the structure of 4-Hydroxy-8-methoxyquinolin-2(1H)-one
is outlined in the following diagram.
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Figure 1. Workflow for the structure elucidation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one.

Signaling Pathways and Logical Relationships
While specific signaling pathways involving 4-Hydroxy-8-methoxyquinolin-2(1H)-one are a

subject for further biological research, the general mechanism of action for many quinolinone

derivatives involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The following

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b189105?utm_src=pdf-body-img
https://www.benchchem.com/product/b189105?utm_src=pdf-body
https://www.benchchem.com/product/b189105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diagram illustrates a hypothetical signaling pathway based on this common mechanism for

antibacterial agents.

4-Hydroxy-8-methoxyquinolin-2(1H)-one

Bacterial DNA Gyrase / Topoisomerase IV

Inhibition

DNA Replication & Repair

Bacterial Cell Death

Disruption leads to

Click to download full resolution via product page

Figure 2. Hypothetical mechanism of action for 4-Hydroxy-8-methoxyquinolin-2(1H)-one.

Conclusion

The structural elucidation of 4-Hydroxy-8-methoxyquinolin-2(1H)-one is a critical step in

harnessing its potential for drug discovery and development. This guide has provided a

framework for understanding the key spectroscopic data and experimental protocols involved in

this process. Further research to obtain and publish detailed, publicly accessible spectroscopic

data for this compound is highly encouraged to facilitate its broader scientific investigation and

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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